N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide
Description
Properties
IUPAC Name |
N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O5S/c18-13-7-5-12(6-8-13)9-10-26(22,23)20-19-17(21)16-11-24-14-3-1-2-4-15(14)25-16/h1-10,16,20H,11H2,(H,19,21)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMYLNNFFDJXNO-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNS(=O)(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse scientific literature.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxine core, a sulfonyl group, and a chlorophenyl moiety. Its molecular formula is , with an average molecular weight of approximately 475.003 g/mol. The structure can be represented as follows:
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. In one study, synthesized derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it showed strong inhibition of acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms. For instance, the IC50 values for AChE inhibition were reported as significantly low, indicating potent activity .
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | < 10 |
| Urease | < 5 |
Anticancer Potential
The anticancer properties of related compounds have been explored through various studies. These compounds have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. Specifically, derivatives with the benzodioxine structure were noted for their anti-proliferative effects .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Binding Affinity : Docking studies suggest that the compound binds effectively to target proteins involved in bacterial survival and cancer cell proliferation.
- Enzyme Interaction : The sulfonyl group enhances binding to active sites of enzymes like AChE and urease, leading to their inhibition.
- Cellular Uptake : The hydrophobic nature of the benzodioxine moiety facilitates cellular uptake, allowing for higher intracellular concentrations.
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- A study on piperidine derivatives showed promising results in treating bacterial infections and inhibiting cancer cell growth .
- Another investigation focused on the pharmacokinetics and toxicity profiles of related sulfonamide compounds demonstrated low cytotoxicity while maintaining therapeutic efficacy .
Scientific Research Applications
The compound exhibits promising biological activities that make it a candidate for further research in drug development:
- Antibacterial and Antifungal Properties : Research has indicated that derivatives of this compound possess significant antibacterial and antifungal activity. Studies have shown that certain derivatives can inhibit the growth of various pathogenic bacteria and fungi, suggesting potential applications in treating infections caused by these microorganisms .
- Neuropharmacological Effects : The structural features of the compound suggest it may interact with neurotransmitter systems. Preliminary studies indicate potential modulation of dopamine and serotonin receptors, which could have implications for treating mood disorders and neuropsychiatric conditions.
Therapeutic Applications
Given its biological activity, N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide has several potential therapeutic applications:
- Antimicrobial Agents : Due to its demonstrated antibacterial and antifungal properties, this compound could be developed into new antimicrobial agents, especially in the context of rising antibiotic resistance .
- Neurological Disorders : The modulation of neurotransmitter systems suggests possible applications in treating conditions like depression and anxiety. Further research may elucidate its efficacy and safety as a neuropharmaceutical agent.
Case Studies
Several studies have investigated the efficacy of related compounds:
| Study Reference | Compound Tested | Findings |
|---|---|---|
| 2-[(4-chlorophenyl)sulfonylamino]-N-unsubstituted-phenylacetamides | Exhibited significant antibacterial activity against Gram-positive bacteria. | |
| Various benzodioxin derivatives | Showed potential as anti-inflammatory agents through selective receptor modulation. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N'-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. Key steps include:
- Hydrazide Formation : Reacting the benzodioxine carboxylic acid with hydrazine hydrate under reflux in ethanol.
- Sulfonylation : Introducing the sulfonyl ethenyl group using 4-chlorostyrene sulfonyl chloride in anhydrous dichloromethane with triethylamine as a base.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol improves purity (>95%) .
- Critical Consideration : Optimize molar ratios (e.g., 1:1.2 for hydrazide to sulfonyl chloride) to minimize byproducts. Monitor reaction progress via TLC.
Q. What analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/water). Use Mo Kα radiation (λ = 0.71073 Å) and refine with SHELXL (isotropic/anisotropic displacement parameters) .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm hydrazide protons (δ 10.2–11.5 ppm) and sulfonyl group integration.
- IR : Validate carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Testing : Disc diffusion assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–) at 50–200 µg/mL. Use DMSO as a solvent control .
- Cytotoxicity Screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include cisplatin as a positive control .
Advanced Research Questions
Q. How can crystallographic disorder in the benzodioxine ring be resolved during refinement?
- Methodological Answer :
- Twinning Analysis : Use PLATON to check for twinning (e.g., Hooft parameter >0.5). Apply TWIN laws (e.g., -h, -k, l) in SHELXL .
- Disorder Modeling : Split the disordered ring into two parts with occupancy refinement. Apply SIMU and DELU restraints to maintain reasonable geometry .
- Validation : Cross-check residual density maps (e.g., peak <0.5 e⁻/ų) and R-factor convergence (R₁ <5%).
Q. How should structure-activity relationship (SAR) studies focus on the sulfonyl ethenyl moiety?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Bioactivity Profiling : Compare IC₅₀ values against parent compound to assess electronic effects on cytotoxicity .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to correlate sulfonyl group polarity with membrane permeability .
Q. How can contradictions in biological activity data across studies be systematically addressed?
- Methodological Answer :
- Data Triangulation : Replicate assays under standardized conditions (e.g., ATCC cell lines, fixed incubation times).
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use Cohen’s d to quantify effect sizes .
- Control Experiments : Verify compound stability (e.g., HPLC post-incubation) to rule out degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
